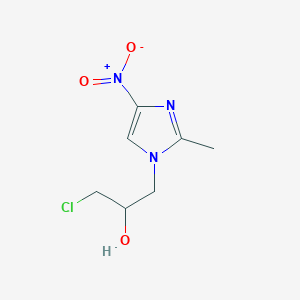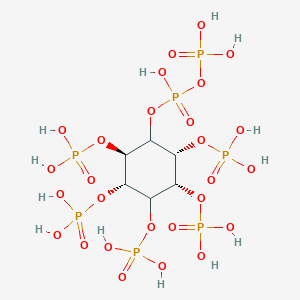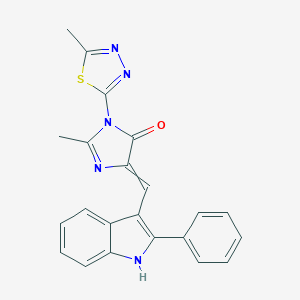![molecular formula C18H23BrO2 B116555 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 15833-07-5](/img/structure/B116555.png)
2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H23BrO2 and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105460. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bromination and Derivative Synthesis
Research has shown the potential of brominated cyclopenta[a]phenanthrenes in synthetic chemistry. For example, the bromination of certain derivatives can lead to the production of bromo- and dibromo-derivatives, even under conditions favoring aromatic bromination. This process includes the introduction of bromine adjacent to the carbonyl group and the unexpected outcomes of nucleophilic displacement reactions, demonstrating the complexity and versatility of these compounds in chemical synthesis (Coombs, Hall, & Vose, 1973).
Carcinogenicity and Metabolic Studies
Cyclopenta[a]phenanthrenes have been the focus of carcinogenicity and metabolic studies. The synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens and their derivatives has been reported. These studies help in understanding the tumorigenic activity associated with certain methyl groups and keto groups in specific positions, shedding light on the metabolic pathways that may lead to carcinogenic outcomes (Harvey et al., 1993).
Structural Analysis and Tumorigenicity
The influence of dihydrodiol conformation on the metabolic activation of cyclopenta[a]phenanthrenes has been explored to rationalize the biological activity of these compounds. Studies suggest that certain conformations in dihydrodiol are essential for metabolic activation, providing insights into the structural requirements for carcinogenic activity (Boyd, Ioannides, & Coombs, 1995).
Synthesis of Aromatic-steroid Derivatives
The design and synthesis of aromatic-steroid derivatives have also been a significant area of application. One study focused on synthesizing an aromatic derivative through a reaction involving 3,17-Dihydroxy-13-methyl-7,8,9,11,12,13,-14,-15,16,17-decahydro-6H-cyclopenta[a]-phenanthrene-2,4-dicarbaldehyde, demonstrating the potential of these compounds in creating novel steroid derivatives with specific properties (Valverde et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol' involves a series of reactions starting from commercially available starting materials. The key steps involve protection and deprotection of functional groups, bromination, and reduction reactions.", "Starting Materials": [ "1,4-cyclohexadiene", "Ethyl vinyl ether", "2-methyl-1,3-butadiene", "Chloroform", "Sodium hydroxide", "Sodium borohydride", "Bromine", "Sodium acetate", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Protection of the diene in 1,4-cyclohexadiene with ethyl vinyl ether using chloroform and sodium hydroxide to obtain 1,4-bis(ethoxymethyl)cyclohexadiene", "Step 2: Bromination of the protected diene using bromine and sodium acetate to obtain 2-bromo-1,4-bis(ethoxymethyl)cyclohexadiene", "Step 3: Deprotection of the diene using hydrochloric acid to obtain 2-bromo-1,4-cyclohexadiene", "Step 4: Addition of 2-methyl-1,3-butadiene to the brominated cyclohexadiene using sodium borohydride as a reducing agent to obtain 2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene", "Step 5: Reduction of the ketone group in the cyclopentane ring using sodium borohydride in methanol to obtain 2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-ol", "Step 6: Oxidation of the alcohol group using acetone and sodium sulfate to obtain the final product, 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol" ] } | |
CAS-Nummer |
15833-07-5 |
Molekularformel |
C18H23BrO2 |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |
InChI-Schlüssel |
SORISAYAZBCIQH-XSSYPUMDSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)Br)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
2-Bromo-estradiol; 2-Bromo-1,3,5(10)-estratriene-3,17β-diol; 2-Bromo-β-estradiol; 2-Bromoestradiol; NSC 105460 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




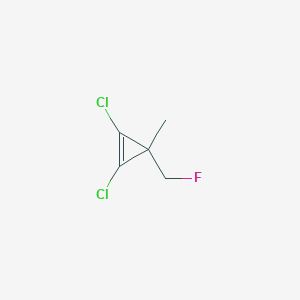
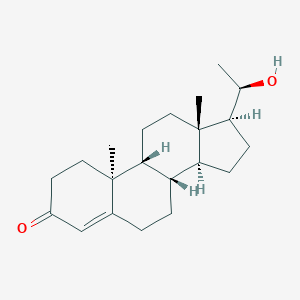

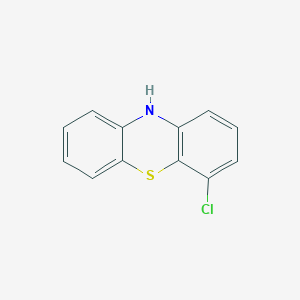
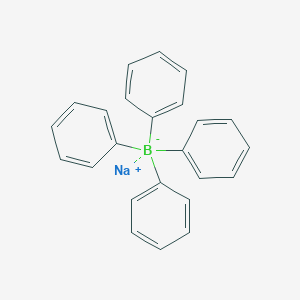
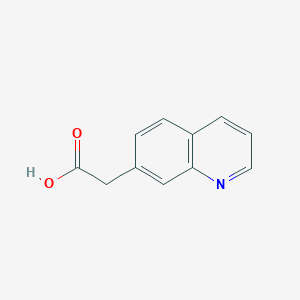
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
